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Compound of Interest

Compound Name: 2-Amino-1-thiazol-2-yl-ethanone
CAS No.: 153720-01-5
Cat. No.: B584958

Get Quote
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Title: Technical Monograph: 2-Amino-1-(thiazol-2-yl)ethanone Subtitle: Physicochemical Profile,
Synthetic Pathways, and Stability Protocols for Drug Discovery Scaffolds

Executive Summary

2-Amino-1-(thiazol-2-yl)ethanone (CAS: 153720-01-5) is a specialized heteroaromatic scaffold
utilized primarily in the synthesis of fused heterocyclic systems and peptidomimetics.
Structurally, it consists of a thiazole ring attached to an alpha-amino ketone moiety.

Critical Technical Insight: This compound belongs to the class of

-amino ketones, which are kinetically unstable as free bases. They undergo rapid self-
condensation to form pyrazine derivatives (specifically 2,5-dihydropyrazines) or polymers.
Consequently, this compound is almost exclusively synthesized, stored, and handled as its acid
salt (e.g., Hydrochloride or Hydrobromide). Researchers attempting to isolate the free base will
likely recover a dimerization product, leading to experimental failure.

Chemical Identity & Physicochemical Profile
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Property Data Note
2-Amino-1-(1,3-thiazol-2-
IUPAC Name
yl)ethanone
Often cited for the free base,
CAS Number 153720-01-5 but commercially supplied as
HCI (salt).
C
H
Molecular Formula Free base MW: 142.18 g/mol
N
oS

Thiazole ring linked at C2 to an

acetyl group bearing an

Structure

-amine.

Off-white to pale yellow solid )
Appearance Hygroscopic.

(Salt form)

Highin H Insoluble in non-polar organics

. (Hexane, Et

Solubility 0, DMSO, Methanol (Salt

form) 0).

Free base dimerizes to

Stability Low (Free Base); High (Salt) pyrazines within minutes/hours

in solution.

Synthetic Pathways & Manufacturing

The synthesis of 2-amino-1-(thiazol-2-yl)ethanone requires avoiding conditions that favor self-

condensation. The Delépine Reaction is the preferred "expert" methodology over direct

amination with ammonia, as it prevents the formation of secondary amines and subsequent

dimerization.
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Validated Synthetic Route (The Delépine Protocol)

This route utilizes hexamethylenetetramine (HMTA) to introduce the nitrogen atom. HMTA
forms a stable quaternary salt which is then hydrolyzed to the primary amine salt.

Step-by-Step Methodology:
» Bromination: React 2-Acetylthiazole (CAS 24295-03-2) with Bromine (Br

) or N-Bromosuccinimide (NBS) in glacial acetic acid or HBr/AcOH.

o Causality: Acidic conditions prevent the bromination of the thiazole ring itself, directing the
halogen to the

-carbon of the acetyl group.

e Quaternization: Treat the resulting 2-bromo-1-(thiazol-2-yl)ethanone with HMTA (1.05 eq) in
chloroform or ethanol.

o Observation: A precipitate (the hexaminium salt) will form rapidly.
» Hydrolysis: Collect the solid and reflux in ethanolic HCI (conc. HCI/EtOH mixture).

o Mechanism:[1][2][3][4][5] The acetal-like aminal bonds of HMTA break down, releasing
formaldehyde (volatile) and ammonium chloride, leaving the target amine as the
hydrochloride salt.

Synthesis Workflow Diagram
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Caption: Figure 1. The Delépine synthetic pathway ensures high fidelity mono-amination,
preventing the dimerization issues common with direct ammonia treatment.

Reactivity & Stability Mechanisms
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Understanding the degradation pathway is crucial for storage and handling. If the salt is
neutralized (e.g., during an extraction workup with NaOH/NaHCO

), the free amine is generated.

The Dimerization Trap: Two molecules of the free

-amino ketone condense to form a dihydropyrazine, which spontaneously oxidizes to a
pyrazine. This reaction is often irreversible and results in the loss of the pharmacophore.

Degradation Pathway Diagram

Target Compound (Salt)
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Dxidation (Air)
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(Dead End Product)

Click to download full resolution via product page

Caption: Figure 2. Mechanism of degradation upon neutralization. To maintain integrity, the
compound must be kept in acidic media or used immediately in situ.

Applications in Drug Discovery

This scaffold acts as a "lynchpin™ in fragment-based drug design (FBDD).
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Hantzsch-Type Cyclizations: The

-amino ketone moiety can react with thioamides or isothiocyanates to form Imidazo[2,1-
b]thiazoles. These fused systems are bioisosteres of levamisole (immunomodulator) and
have potent kinase inhibitory potential.

Peptidomimetics: The amine can be coupled with amino acids using standard peptide
coupling agents (EDC/HOBY) to create thiazole-containing peptide backbones, which are
resistant to enzymatic hydrolysis.

Safety & Handling Protocols

Precursor Hazard: The intermediate 2-bromo-1-(thiazol-2-yl)ethanone is a potent
lachrymator (tear gas agent). All synthesis steps involving the bromoketone must be
performed in a functioning fume hood.

Compound Handling: The final hydrochloride salt is an irritant. Avoid inhalation of dust.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature
requires desiccated storage to prevent hydrolysis or clumping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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